Halofantrine

Vue d'ensemble

Description

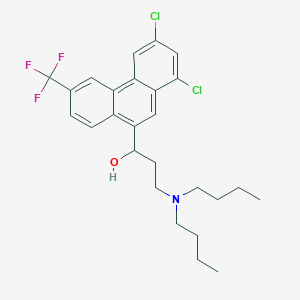

Halofantrine is a synthetic antimalarial drug that belongs to a group of medicines known as antimalarials . It is used to treat malaria, a red blood cell infection transmitted by the bite of a mosquito .

Synthesis Analysis

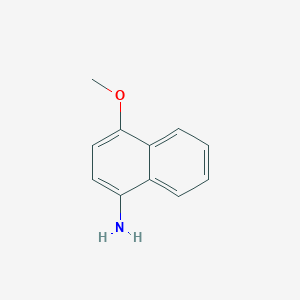

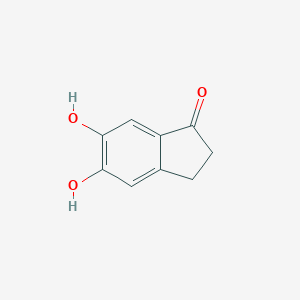

Halofantrine is a phenanthrenemethanol antimalarial that is effective against asexual forms of multidrug-resistant Plasmodium falciparum malaria . It has no action on gametocytes or hypnozoites in the liver . The drug is administered as a racemic mixture but the (+)- and (−)-enantiomers show no difference in activity in vitro .Molecular Structure Analysis

The molecular structure of halofantrine shows a chromophoric phenanthrene structure that is highly polarizable and causes strong Raman signals . These Raman intensities can be enhanced by several magnitudes by exploitation of the described UV resonance effect .Chemical Reactions Analysis

Halofantrine is biotransformed in the liver to its major metabolite N-debutylhalofantrine . Plasma concentrations of this metabolite are observed soon after administration of halofantrine, but in much lower concentrations .Physical And Chemical Properties Analysis

Halofantrine is a small molecule with a chemical formula of C26H30Cl2F3NO . Its average weight is 500.424 and its monoisotopic weight is 499.165654616 .Applications De Recherche Scientifique

Antimalarial Therapy

Halofantrine is a member of the phenanthrene-methanol class of antimalarial drugs and is widely prescribed for the treatment of uncomplicated chloroquine-resistant Plasmodium falciparum malaria. It is particularly used in developing countries and for travelers to malaria-endemic areas to treat failed chemoprophylaxis .

Mechanism of Action

The drug works by inhibiting the polymerization of heme molecules by the parasite enzyme “heme polymerase”, resulting in the parasite being poisoned by its own waste products. This mechanism is similar to that of other phenanthrene compounds like quinine and lumefantrine .

Cardiac Research

Research has been conducted on the effects of Halofantrine and its major metabolite N-desbutylhalofantrine on wild type HERG K+ channels expressed in HEK 293 cells, using the whole-cell patch-clamp recording technique. This research is significant for understanding the cardiac effects of antimalarial drugs .

Antifungal Properties

A study discovered that Halofantrine hydrochloride can augment the antifungal properties of oxidative damage agents by suppressing the response of Candida albicans to reactive oxygen species (ROS). This indicates potential applications in treating fungal infections .

Enantiomer Detection

Halofantrine has been studied for its enantiomers’ detection at picomole levels using fluorescence techniques. This research is important for pharmacokinetics and pharmacodynamics studies, as enantiomers can have different biological activities .

Mécanisme D'action

Target of Action

Halofantrine primarily targets the Fe (II)-protoporphyrin IX in the Plasmodium falciparum, the parasite responsible for malaria . It also interacts with the Potassium voltage-gated channel subfamily H member 2 in humans and Plasmepsin-2 , a haemoglobin degrading enzyme unique to the malarial parasites .

Mode of Action

The mechanism of action of Halofantrine is similar to that of chloroquine, quinine, and mefloquine. It forms toxic complexes with ferritoporphyrin IX that damage the membrane of the parasite . This results in the parasite being poisoned by its own waste .

Biochemical Pathways

Halofantrine appears to inhibit the polymerisation of heme molecules by the parasite enzyme “heme polymerase”, resulting in the parasite being poisoned by its own waste . It has also been shown to bind to plasmepsin, a haemoglobin degrading enzyme unique to the malarial parasites .

Pharmacokinetics

Halofantrine is metabolized in the liver, and its absorption is poor with low bioavailability . There is wide intra- and inter-subject variability in its absorption . The maximal plasma concentration is achieved approximately 6 hours after oral administration . The terminal elimination half-life is 5 days in patients with malaria . Halofantrine is biotransformed in the liver to its major metabolite N-debutyl halofantrine .

Result of Action

Halofantrine acts as a synthetic antimalarial which acts as a blood schizonticide. It is effective against multi-drug resistant (including mefloquine resistant) P. falciparum malaria . The formation of toxic complexes with ferritoporphyrin IX damages the membrane of the parasite, leading to its death .

Action Environment

Environmental factors such as diet can influence the action of Halofantrine. The absorption of Halofantrine is erratic, but it is increased when taken with fatty food . Because of fears of toxicity due to increased Halofantrine blood levels, Halofantrine should be taken on an empty stomach . Furthermore, Halofantrine has been found to augment the antifungal properties of oxidative damage agents by suppressing the response of Candida albicans to reactive oxygen species (ROS) .

Safety and Hazards

Halofantrine can cause abdominal pain, diarrhoea, vomiting, rash, headache, itching and elevated liver enzymes . It can be associated with cardiotoxicity . The most dangerous side effect is cardiac arrhythmias: halofantrine causes significant QT prolongation, and this effect is seen even at standard doses .

Orientations Futures

Halofantrine is only used to treat malaria. It is not used to prevent malaria (prophylaxis) because of the risk of toxicity and unreliable absorption . The absorption of halofantrine is erratic, but is increased when taken with fatty food . Because of fears of toxicity due to increased halofantrine blood levels, halofantrine should be taken on an empty stomach .

Propriétés

IUPAC Name |

3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30Cl2F3NO/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHHNHSLJDZUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023119 | |

| Record name | Halofantrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Halofantrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.11e-04 g/L | |

| Record name | Halofantrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of Halofantrine may be similar to that of chloroquine, quinine, and mefloquine; by forming toxic complexes with ferritoporphyrin IX that damage the membrane of the parasite. | |

| Record name | Halofantrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Halofantrine | |

CAS RN |

69756-53-2, 66051-76-1, 66051-74-9 | |

| Record name | Halofantrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69756-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halofantrine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069756532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Halofantrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Halofantrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOFANTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2OS4303HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Halofantrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the proposed mechanism of action of halofantrine against Plasmodium falciparum?

A1: While the exact mechanism of action is not fully understood, it is suggested that halofantrine, similar to other antimalarials like quinine and mefloquine, inhibits the formation of hemozoin []. Hemozoin formation is a crucial detoxification pathway for Plasmodium falciparum within red blood cells. By inhibiting this process, halofantrine allows the accumulation of toxic heme, ultimately leading to parasite death.

Q2: Are there any studies investigating the stereospecificity of halofantrine's effects?

A2: Yes, studies have shown that the (+)-halofantrine enantiomer is more cardiotoxic than the (-)-halofantrine enantiomer []. Interestingly, the carbon atom configuration adjacent to the aromatic ring is the same in both (+)-halofantrine and quinidine, another drug known for cardiotoxicity. This structural similarity suggests a potential stereospecific component to the cardiotoxicity observed with both agents.

Q3: What is the molecular formula and weight of halofantrine hydrochloride?

A3: The molecular formula of halofantrine hydrochloride is C26H31Cl2F6NO•HCl, and its molecular weight is 592.4 g/mol [].

Q4: Which spectroscopic techniques are useful for characterizing halofantrine?

A4: Both infrared (IR) and Raman spectroscopy have proven valuable for characterizing halofantrine []. Specifically, UV resonance Raman spectroscopy, with an excitation wavelength of 244 nm, reveals strong enhancements of Raman bands at 1621 and 1590 cm-1. These enhancements allow for the detection of halofantrine even at low concentrations in biological environments.

Q5: Does halofantrine interact with lipid bilayers?

A5: Yes, studies using differential scanning calorimetry (DSC) have shown that halofantrine interacts with both phosphatidylcholine and phosphatidylethanolamine bilayers, causing changes in their thermotropic properties []. This interaction suggests that halofantrine's perturbation of phospholipids could contribute to its pharmacodynamic effects.

Q6: Have any computational chemistry techniques been employed to study halofantrine?

A6: Density functional theory (DFT) calculations, particularly at the B3LYP/6-311+G(d,p) level of theory, have been used to calculate the Raman spectrum of halofantrine and aid in assigning its vibrational modes []. DFT calculations also reveal a strong electron density distribution across the phenanthrene ring of halofantrine. This distribution, along with the electron-withdrawing effects of the Cl and CF3 substituents, supports the hypothesis of π-π stacking as a potential mechanism for halofantrine's interaction with biological targets.

Q7: How is halofantrine metabolized in the body?

A8: Halofantrine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, predominantly CYP3A4 []. N-desbutylhalofantrine is the major metabolite of halofantrine in humans [, , , ].

Q8: Does the presence of food affect the pharmacokinetics of halofantrine?

A9: Yes, food, particularly high-fat meals, can significantly influence the pharmacokinetics of halofantrine. Studies have shown that the presence of lipids leads to a decrease in the desbutylhalofantrine to halofantrine ratio, particularly for the (-) enantiomer []. Furthermore, peanut oil administration resulted in a two- to threefold increase in the plasma area under the curve (AUC) of halofantrine enantiomers, indicating enhanced absorption [].

Q9: Does halofantrine affect the pharmacokinetics of other drugs?

A10: Yes, halofantrine can interact with other drugs, primarily by inhibiting CYP2D6 activity [, ]. This inhibition can lead to increased plasma concentrations of co-administered drugs that are metabolized by CYP2D6, potentially leading to toxicity.

Q10: Does halofantrine accumulate in the body?

A11: Yes, halofantrine exhibits extensive accumulation in the body []. This accumulation is evident from the long elimination half-life (t1/2) observed for both halofantrine and its desbutyl metabolite.

Q11: How is the in vitro activity of halofantrine assessed?

A12: The in vitro activity of halofantrine against Plasmodium falciparum is commonly assessed using the isotopic semimicro drug susceptibility test []. This test measures the drug concentration required to inhibit parasite growth by 50% (IC50).

Q12: Have any animal models been used to study halofantrine's efficacy?

A13: Yes, the Plasmodium berghei-infected mouse model has been employed to investigate the efficacy and pharmacokinetics of halofantrine formulations, including nanocapsule formulations [].

Q13: Is there evidence of halofantrine resistance in Plasmodium falciparum?

A14: Yes, there have been reports of halofantrine resistance emerging in areas where the drug has been used extensively, such as Thailand [, , ]. One study identified a case of recrudescent Plasmodium falciparum infection after halofantrine treatment, suggesting type RI resistance [].

Q14: Does cross-resistance exist between halofantrine and other antimalarial drugs?

A15: Studies indicate a positive correlation between the activities of mefloquine and halofantrine, suggesting the possibility of cross-resistance between these drugs []. Similarly, a positive correlation between the activities of chloroquine and quinine suggests cross-resistance. Conversely, a negative correlation was observed between chloroquine and either mefloquine or halofantrine.

Q15: What are the known cardiac effects associated with halofantrine?

A16: Halofantrine has been associated with QT interval prolongation on electrocardiograms (ECGs), which is a risk factor for cardiac arrhythmias [, , ]. This effect appears to be dose-dependent and more pronounced with the (+)-halofantrine enantiomer [, ].

Q16: Does halofantrine exhibit any hepatotoxicity?

A17: Studies in rats have shown that halofantrine administration can lead to increased levels of liver enzymes, such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT), indicating potential liver damage [, , ]. This effect is thought to be mediated by oxidative stress, as evidenced by increased lipid peroxidation and decreased antioxidant levels in the liver.

Q17: Have any novel drug delivery systems been explored for halofantrine?

A18: Yes, researchers have investigated nanocapsule formulations of halofantrine to improve its parenteral delivery []. These formulations have shown promising results in preclinical studies, demonstrating improved pharmacokinetic profiles and enhanced efficacy compared to conventional intravenous halofantrine preparations.

Q18: What analytical techniques are commonly employed for the quantification of halofantrine and its metabolites in biological samples?

A19: High-performance liquid chromatography (HPLC) is widely used for quantifying halofantrine and its metabolites in biological samples [, , , , ]. Various HPLC methods have been developed and validated for this purpose, utilizing different detection techniques like photodiode array detection and peroxyoxalate chemiluminescence detection.

Q19: Are there any alternative analytical methods for halofantrine analysis?

A20: Researchers have explored spectrophotometric methods for the determination of halofantrine in pure and tablet dosage forms []. These methods utilize hydrotropic solubilization techniques to enhance halofantrine's solubility in aqueous media, allowing for spectrophotometric quantification.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione](/img/structure/B180776.png)

![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)

![N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B180801.png)